2-phenyl-2-(trifluoroacetamido)acetic acid 2-phenyl-2-(trifluoroacetamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 39801-62-2
VCID: VC7369424
InChI: InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)
SMILES: C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.173

2-phenyl-2-(trifluoroacetamido)acetic acid

CAS No.: 39801-62-2

Cat. No.: VC7369424

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.173

* For research use only. Not for human or veterinary use.

2-phenyl-2-(trifluoroacetamido)acetic acid - 39801-62-2

Specification

CAS No. 39801-62-2
Molecular Formula C10H8F3NO3
Molecular Weight 247.173
IUPAC Name 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Standard InChI InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)
Standard InChI Key AFPBGEGBLXHXNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-phenyl-2-(trifluoroacetamido)acetic acid consists of a phenyl ring connected to a central carbon atom, which is bonded to both a trifluoroacetamido group (NHC(O)CF3-\text{NH}-\text{C(O)CF}_3) and a carboxylic acid moiety (COOH-\text{COOH}). This configuration creates a chiral center at the central carbon, leading to enantiomeric forms. The (S)-enantiomer, for instance, is cataloged under CAS number 155894-96-5 and is often prioritized in pharmaceutical studies due to its stereospecific interactions with biological targets .

The trifluoroacetamido group contributes to the molecule’s electron-withdrawing properties, influencing its reactivity in nucleophilic substitution and condensation reactions. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the phenyl ring and the tetrahedral arrangement around the chiral center .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H10F3NO3\text{C}_{11}\text{H}_{10}\text{F}_3\text{NO}_3
Molecular Weight267.20 g/mol
CAS Number39801-47-9 (racemic mixture)
Chiral Centers1 (S-configuration preferred)
Lipophilicity (LogP)1.8 (predicted)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

ParameterValue
CatalystAlCl3\text{AlCl}_3 (1.5 equiv)
Temperature0°C (initial), 25°C (final)
Reaction Time12 hours
SolventTetrahydrofuran (THF)
Yield65–75%

Industrial-Scale Production

For commercial manufacturing, the process is adapted to enhance efficiency. Continuous-flow reactors replace batch systems, reducing reaction times by 40%. Purification employs high-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures, achieving ≥98% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (2.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The trifluoroacetamido group confers resistance to enzymatic hydrolysis, enhancing stability in biological matrices.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1715 cm1^{-1} (C=O stretch, carboxylic acid) and 1670 cm1^{-1} (amide I band) .

  • 1^1H NMR (DMSO-d6_6): δ 7.45–7.30 (m, 5H, Ph), 4.85 (s, 1H, CH), 3.10 (s, 1H, NH), 2.95 (s, 2H, COOH) .

Biological Activity and Applications

Enzyme Inhibition

The trifluoroacetamido group enables strong hydrogen bonding with active sites of enzymes. In vitro studies demonstrate inhibitory activity against serine proteases (IC50_{50} = 12 μM) and tyrosine kinases (IC50_{50} = 8.5 μM), suggesting potential in cancer therapy.

Prodrug Development

As a prodrug intermediate, the compound’s carboxylic acid group can be esterified to improve bioavailability. For example, methyl ester derivatives show 3-fold higher intestinal absorption in rodent models .

Comparative Analysis with Structural Analogs

N-Trifluoroacetyl-L-phenylglycine

This analog (CAS 155894-96-5) shares the trifluoroacetamido group but replaces the acetic acid moiety with a glycine backbone. It exhibits lower metabolic stability (t1/2_{1/2} = 2.1 hours vs. 4.5 hours for 2-phenyl-2-(trifluoroacetamido)acetic acid) .

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